molecular formula C8H9NO2 B1629538 4,5-Dimethylpyridine-3-carboxylic acid CAS No. 878794-22-0

4,5-Dimethylpyridine-3-carboxylic acid

Cat. No.: B1629538
CAS No.: 878794-22-0
M. Wt: 151.16 g/mol
InChI Key: KPDANYHJEWJPQM-UHFFFAOYSA-N
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Description

4,5-Dimethylpyridine-3-carboxylic acid is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two methyl groups at the 4 and 5 positions and a carboxylic acid group at the 3 position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethylpyridine-3-carboxylic acid can be synthesized through several methods. One common method involves the reaction of 4,5-dimethylpyridine with carbon dioxide under high pressure and temperature in the presence of a catalyst. Another method involves the oxidation of 4,5-dimethylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, this compound is typically produced through catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems allows for efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: It can be reduced to form 4,5-dimethylpyridine.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives with additional oxygen-containing functional groups.

    Reduction: 4,5-Dimethylpyridine.

    Substitution: Compounds with different functional groups replacing the carboxylic acid group.

Scientific Research Applications

4,5-Dimethylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dimethylpyridine-3-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The methyl groups at the 4 and 5 positions can affect the compound’s hydrophobic interactions and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridine-3-carboxylic acid: Similar structure but with only one methyl group.

    5-Methylpyridine-3-carboxylic acid: Similar structure but with the methyl group at a different position.

    Pyridine-3-carboxylic acid: Lacks the methyl groups, making it less hydrophobic.

Uniqueness

4,5-Dimethylpyridine-3-carboxylic acid is unique due to the presence of two methyl groups, which enhance its hydrophobicity and influence its reactivity and binding properties. This makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

4,5-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-9-4-7(6(5)2)8(10)11/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDANYHJEWJPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30613642
Record name 4,5-Dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878794-22-0
Record name 4,5-Dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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